4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzene-1,2-dicarbonitrile
Description
2-CYANO-4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-NITROPHENYL CYANIDE is a complex organic compound that belongs to the class of cyano-substituted aromatic compounds This compound is characterized by the presence of cyano groups, a dihydroisoquinoline moiety, and a nitrophenyl group
Properties
Molecular Formula |
C17H12N4O2 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H12N4O2/c18-9-14-7-16(17(21(22)23)8-15(14)10-19)20-6-5-12-3-1-2-4-13(12)11-20/h1-4,7-8H,5-6,11H2 |
InChI Key |
BYNBXNNMGICCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetic acid derivatives react with substituted amines under controlled conditions . The reaction is often carried out in the presence of catalysts such as piperidine and solvents like ethanol to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-NITROPHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-CYANO-4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-NITROPHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-CYANO-4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in its reactivity, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-Pyridones: These compounds share structural similarities and exhibit similar biological activities.
Cyanoacetohydrazides: Another class of cyano-substituted compounds used in heterocyclic synthesis.
Pyrrolopyrazine Derivatives: Known for their diverse biological activities and synthetic versatility.
Uniqueness
2-CYANO-4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-NITROPHENYL CYANIDE is unique due to its combination of cyano, nitro, and dihydroisoquinoline moieties. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications .
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